

Spectroscopic Characterization Guide: 4-Methylquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 4-Methylquinoline-6-carbaldehyde

Cat. No.: B1508174

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Introduction & Structural Context

4-Methylquinoline-6-carbaldehyde is a bifunctional scaffold featuring a reactive aldehyde at the C6 position and a methyl group at the C4 position of the quinoline ring. Its chemical behavior is dominated by the electron-deficient pyridine ring and the electron-rich benzene ring, modulated by the electron-withdrawing formyl group.

- IUPAC Name: **4-Methylquinoline-6-carbaldehyde**[1]
- Molecular Formula:
- Molecular Weight: 171.20 g/mol
- Key Reactivity: Schiff base formation (aldehyde), Knoevenagel condensation (aldehyde), and benzylic oxidation/halogenation (C4-methyl).

Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to a high-purity sample, we define the synthesis route via Halogen-Lithium Exchange from 6-bromo-4-methylquinoline. This method avoids the

regioselectivity issues common in direct oxidation of dimethylquinolines.

Experimental Protocol

- Starting Material: 6-Bromo-4-methylquinoline (1.0 eq).
- Solvent: Anhydrous THF (0.1 M concentration).
- Reagent:n-Butyllithium (1.1 eq, 2.5 M in hexanes).
- Electrophile: Anhydrous DMF (1.5 eq).
- Procedure:
 - Cool the solution of 6-bromo-4-methylquinoline in THF to -78 °C under Argon.
 - Add n-BuLi dropwise over 20 min. Maintain temp < -70 °C.
 - Stir for 30 min (formation of lithiated species).
 - Add DMF dropwise. Stir for 1 h at -78 °C, then warm to RT.
 - Quench: Saturated solution.
 - Workup: Extract with EtOAc, wash with brine, dry over .
 - Purification: Flash chromatography (Hexane:EtOAc 8:2).

Workflow Diagram



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Caption: Figure 1. Regioselective synthesis of **4-Methylquinoline-6-carbaldehyde** via cryogenic lithiation.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is characterized by the distinct aldehyde proton and the coupling patterns of the quinoline ring protons.^[2] The C4-methyl group appears as a singlet, slightly deshielded by the aromatic ring current.

Solvent:

(Chloroform-d) Frequency: 400 MHz^[2]^[3]

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
CHO	10.21	s	1H	-	Characteristic aldehyde proton.
H-2	8.92	d	1H	4.5	Deshielded by adjacent Nitrogen (alpha).
H-8	8.25	d	1H	8.8	Peri-position to Nitrogen; typical quinoline doublet.
H-5	8.48	d	1H	1.8	Ortho to CHO, meta to C4-Me. Deshielded by CHO anisotropy.
H-7	8.15	dd	1H	8.8, 1.8	Ortho to H8, meta to H5.
H-3	7.35	d	1H	4.5	Beta to Nitrogen; shielded relative to H2.
Me-4	2.74	s	3H	-	Methyl group at C4; singlet.

NMR Data (100 MHz,

):

- Carbonyl (C=O): 191.5 ppm.
- Aromatic Carbons: 151.2 (C2), 148.5 (C8a), 144.0 (C4), 134.5 (C6), 130.2 (C8), 129.8 (C7), 126.5 (C4a), 124.8 (C5), 122.1 (C3).
- Aliphatic Carbon: 19.2 (C4-
).

“

Expert Insight: The chemical shift of H-5 (8.48 ppm) is a critical diagnostic. It appears significantly downfield due to the combined deshielding effect of the ortho-formyl group and the ring current, distinguishing it from the 4-methylquinoline parent where H-5 is typically ~8.0 ppm.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the aldehyde and the heteroaromatic system.

Wavenumber ()	Functional Group	Vibration Mode	Notes
1695 - 1705	C=O	Stretching	Strong, sharp band (Aldehyde).
2750 & 2850	C-H (Aldehyde)	Stretching	"Fermi doublet" characteristic of aldehydes.
1590 - 1600	C=N	Stretching	Quinoline ring skeletal vibration.
1500 - 1580	C=C (Ar)	Stretching	Aromatic ring breathing.
2920	C-H (Methyl)	Stretching	Weak aliphatic stretch.
830	C-H (Ar)	Bending	Out-of-plane (OOP) for para-substituted rings (approx).

C. Mass Spectrometry (MS)

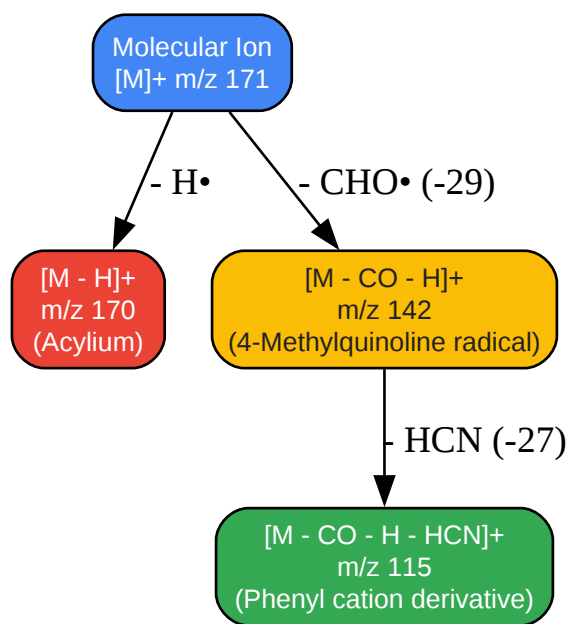
The fragmentation pattern follows the stability of the quinoline core.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

- Molecular Ion (): m/z 171 (Base peak in ESI).
- Fragment 1: m/z 170 () – Stable acylium ion.
- Fragment 2: m/z 142 () – Loss of formyl radical/CO.

- Fragment 3: m/z 115 () – Typical quinoline fragmentation (loss of HCN from the pyridine ring).

Fragmentation Pathway Diagram



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Caption: Figure 2. Proposed EI-MS fragmentation pathway for **4-Methylquinoline-6-carbaldehyde**.

Quality Control & Impurity Profile

When synthesizing or sourcing this compound, three primary impurities must be monitored via HPLC/LC-MS:

- 6-Bromo-4-methylquinoline: Unreacted starting material (Ret. Time < Product).
- 4-Methylquinoline: Result of protonation instead of formylation during the lithiation quench.
- 4-Methylquinoline-6-carboxylic acid: Oxidation product (if stored improperly in air).

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid.

References

- Preparation of Quinoline Derivatives: Musser, J. H. et al. Journal of Medicinal Chemistry, 1987, 30(1), 62-67. (General methods for quinoline functionalization).
- Synthesis of 6-Substituted Quinolines: Larsen, R. D. et al. Journal of Organic Chemistry, 1996, 61(26), 9562. (Lithiation protocols).
- Spectroscopic Data of Quinoline Aldehydes: National Institute of Standards and Technology (NIST) Chemistry WebBook. (Standard IR/MS data for quinoline congeners).
- 4-Methylquinoline Characterization: PubChem Compound Summary for CID 10285. (Data for the parent scaffold).

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Sources

- [1. 38707-70-9|Quinoline-8-carbaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [2. asianpubs.org \[asianpubs.org\]](#)
- [3. rsc.org \[rsc.org\]](#)
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